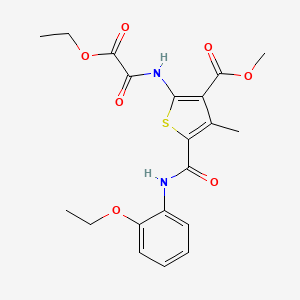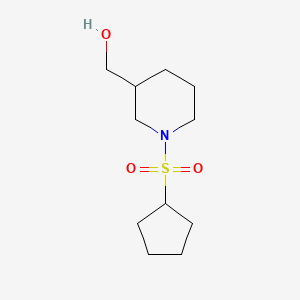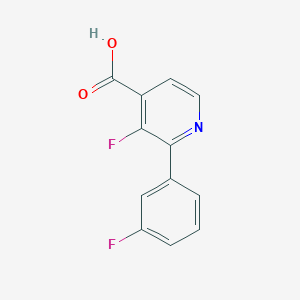
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, fluorine, and a difluorocyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Introduction of Substituents: Chlorine and fluorine atoms are introduced through halogenation reactions. The difluorocyclohexyl group can be added via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and ligands are frequently employed in coupling reactions, with conditions optimized for temperature and solvent compatibility.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex, multi-ring structures.
科学研究应用
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Chloro-N-(4,4-difluorocyclohexyl)-5,6-dimethylpyrimidin-4-amine: A similar compound with additional methyl groups on the pyrimidine ring.
2-Chloro-N-(4,4-difluorocyclohexyl)-5-bromopyrimidin-4-amine: A compound with a bromine atom instead of fluorine.
2-Chloro-N-(4,4-difluorocyclohexyl)-5-iodopyrimidin-4-amine: A compound with an iodine atom instead of fluorine.
Uniqueness
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the difluorocyclohexyl group, makes it particularly interesting for various applications, as these substituents can significantly influence the compound’s reactivity and interactions with molecular targets.
属性
分子式 |
C10H11ClF3N3 |
|---|---|
分子量 |
265.66 g/mol |
IUPAC 名称 |
2-chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C10H11ClF3N3/c11-9-15-5-7(12)8(17-9)16-6-1-3-10(13,14)4-2-6/h5-6H,1-4H2,(H,15,16,17) |
InChI 键 |
XGRWEOXXCCKHKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1NC2=NC(=NC=C2F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3'-(4-Methylphenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B12077209.png)
![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)

![1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one](/img/structure/B12077225.png)



